Prochlorperazine D8

Descripción general

Descripción

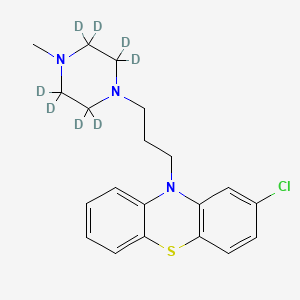

Proclorperazina D8 es una forma deuterada de Proclorperazina, un derivado de fenotiazina antipsicótico. Se utiliza principalmente en investigación científica como un estándar interno para la cuantificación de Proclorperazina en varios métodos analíticos . Los átomos de deuterio en Proclorperazina D8 reemplazan a los átomos de hidrógeno, lo que la hace útil en espectrometría de masas debido a su diferencia de masa distintiva .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Proclorperazina D8 implica la incorporación de átomos de deuterio en la molécula de Proclorperazina. Esto se puede lograr mediante varios métodos, incluido el uso de reactivos o disolventes deuterados durante el proceso de síntesis. Un método común implica el uso de piperazina deuterada en la reacción con 2-cloro-10-(3-cloropropil)fenotiazina .

Métodos de producción industrial: La producción industrial de Proclorperazina D8 generalmente implica la síntesis a gran escala utilizando materiales de partida deuterados. El proceso se optimiza para garantizar un alto rendimiento y pureza del producto final. Las condiciones de reacción se controlan cuidadosamente para incorporar efectivamente los átomos de deuterio mientras se mantiene la integridad estructural de la molécula de Proclorperazina .

Análisis De Reacciones Químicas

Tipos de reacciones: Proclorperazina D8, al igual que su contraparte no deuterada, se somete a diversas reacciones químicas, que incluyen:

Oxidación: Proclorperazina D8 puede oxidarse para formar sulfóxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir Proclorperazina D8 en sus formas reducidas correspondientes.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo cloro, lo que lleva a la formación de diversos derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen sulfóxidos, sulfonas, derivados reducidos y compuestos de fenotiazina sustituidos .

Aplicaciones Científicas De Investigación

Proclorperazina D8 se utiliza ampliamente en investigación científica para diversas aplicaciones:

Química analítica: Sirve como un estándar interno en espectrometría de masas para la cuantificación de Proclorperazina, asegurando mediciones precisas y exactas.

Farmacocinética: Utilizado en estudios para comprender el metabolismo y la farmacocinética de Proclorperazina mediante el seguimiento de la forma deuterada.

Desarrollo de medicamentos: Ayuda en el desarrollo de nuevos medicamentos antipsicóticos al brindar información sobre el comportamiento de Proclorperazina y sus derivados.

Mecanismo De Acción

Proclorperazina D8, al igual que Proclorperazina, ejerce sus efectos principalmente a través del antagonismo de los receptores de dopamina D2 en el cerebro. Este bloqueo de los receptores de dopamina conduce a sus efectos antipsicóticos y antieméticos. Además, puede interactuar con otros receptores, incluidos los receptores histamínicos, colinérgicos y noradrenérgicos, contribuyendo a su perfil farmacológico general .

Compuestos similares:

Clorpromazina: Otro derivado de fenotiazina con propiedades antipsicóticas similares.

Prometazina: Un derivado de fenotiazina utilizado principalmente como antihistamínico y antiemético.

Flufenazina: Un antipsicótico de fenotiazina con una duración de acción más prolongada en comparación con Proclorperazina.

Singularidad de Proclorperazina D8: La singularidad de Proclorperazina D8 radica en su naturaleza deuterada, lo que la hace particularmente valiosa en estudios analíticos y farmacocinéticos. La presencia de átomos de deuterio permite una identificación y cuantificación espectrométricas de masas distintas, proporcionando datos más precisos y confiables en comparación con los compuestos no deuterados .

Comparación Con Compuestos Similares

Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

Promethazine: A phenothiazine derivative used primarily as an antihistamine and antiemetic.

Fluphenazine: A phenothiazine antipsychotic with a longer duration of action compared to Prochlorperazine.

Uniqueness of Prochlorperazine D8: The uniqueness of this compound lies in its deuterated nature, which makes it particularly valuable in analytical and pharmacokinetic studies. The presence of deuterium atoms allows for distinct mass spectrometric identification and quantification, providing more accurate and reliable data compared to non-deuterated compounds .

Actividad Biológica

Prochlorperazine D8, a deuterated derivative of prochlorperazine, is a compound primarily recognized for its role as an antipsychotic and antiemetic agent. This article delves into its biological activity, focusing on its pharmacodynamics, pharmacokinetics, and clinical applications, supported by data tables and relevant research findings.

This compound operates mainly as a dopamine D2 receptor antagonist , which is crucial for its antipsychotic effects. By blocking these receptors in the brain, it reduces dopaminergic transmission associated with psychotic symptoms. Additionally, it has been shown to inhibit serotonin 5-HT3 receptors and alpha-adrenergic receptors, contributing to its antiemetic properties .

Key Mechanisms:

- Dopamine Receptor Antagonism : Primarily targets D2 receptors.

- Serotonin Receptor Inhibition : Blocks 5-HT3 receptors, reducing nausea.

- Alpha-Adrenergic Receptor Antagonism : Impacts adrenergic signaling pathways.

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties compared to its non-deuterated counterpart. The following table summarizes key pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| Bioavailability | ~12.5% (oral) |

| Peak Plasma Concentration | ~5 hours post-administration |

| Half-Life | 8-9 hours |

| Volume of Distribution | ~1400-1550 L |

| Clearance | 0.98 L/h/kg (plasma) |

Following administration, this compound is well absorbed with a notable first-pass effect leading to variable plasma levels. Its metabolism occurs primarily in the liver through CYP2D6-mediated pathways, resulting in several metabolites including N-desmethyl prochlorperazine and prochlorperazine sulfoxide .

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for acute migraine treatment and psychotic disorders. A systematic review highlighted its efficacy in reducing headache severity compared to placebo and other treatments:

Efficacy in Migraine Management

- Study Overview : Analyzed 11 studies with a total of 771 patients.

- Results :

Case Studies

- Acute Migraine Treatment : A case study involving a 35-year-old female patient demonstrated that administration of this compound resulted in rapid relief from severe migraine symptoms within 30 minutes, showcasing its fast onset of action.

- Psychotic Disorders : In a cohort study assessing the use of this compound among patients with schizophrenia, significant reductions in psychotic symptoms were observed over a treatment period of six weeks.

Adverse Effects

While this compound is effective, it is associated with several adverse effects:

Q & A

Basic Research Questions

Q. What are the established synthetic pathways and analytical techniques for Prochlorperazine D8?

this compound is synthesized via deuterium labeling of the parent compound, Prochlorperazine. Key steps include introducing the piperazine side chain through nucleophilic substitution and forming the maleate salt via reaction with maleic acid . Analytical characterization employs Fourier Transform Infrared Spectroscopy (FTIR) to confirm structural integrity and UV-Vis spectrophotometry for quantification. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with reverse-phase columns (e.g., C4) ensures purity assessment and separation of degradation products .

Q. How does this compound function as a dopamine D2 receptor antagonist in experimental models?

this compound acts as a competitive antagonist at dopamine D2 receptors, blocking receptor signaling in assays such as radioligand binding (e.g., using [³H]-spiperone) or functional cAMP inhibition studies. Its deuterated form enhances metabolic stability in pharmacokinetic studies, reducing first-pass effects and improving detection in mass spectrometry .

Q. What validated analytical methods are recommended for quantifying this compound in research samples?

A validated UPLC method using an Acquity BDH C4 column (100 × 2.1 mm, 1.7 µm) with UV detection at 254 nm is recommended. The method adheres to ICH guidelines, demonstrating linearity (80–120% of target concentration), precision (RSD <2%), and robustness under forced degradation (acid/base hydrolysis, oxidation, photolysis) .

Advanced Research Questions

Q. How should researchers design in vitro studies to evaluate this compound’s efficacy in non-psychiatric applications, such as cancer models?

For anticancer studies, use amelanotic melanoma cell lines (e.g., C32) to assess viability via MTT assays. Include controls for baseline apoptosis (e.g., staurosporine) and validate mechanisms via Western blotting for markers like MITF or tyrosinase. Dose-response curves (1–100 µM) and time-course experiments (24–72 hours) are critical to determine IC50 values .

Q. What methodological considerations are essential when developing stability-indicating assays for this compound?

Incorporate forced degradation studies under ICH Q1A(R2) conditions: acidic (0.1N HCl), alkaline (0.1N NaOH), oxidative (3% H2O2), thermal (60°C), and photolytic (1.2 million lux-hours). Use mass spectrometry to identify degradation products (e.g., sulfoxides) and ensure chromatographic separation from the parent compound .

Q. How can contradictory efficacy findings for this compound across studies be addressed?

Contradictions, such as antimelanoma activity versus limited vertigo efficacy , may arise from model-specific factors (e.g., cell type, receptor density). Use comparative studies with standardized protocols (e.g., identical dosing, endpoints) and validate findings in multiple models. Meta-analyses of existing data can identify confounding variables like batch-to-batch variability in deuterium labeling .

Q. What strategies optimize the use of this compound in pharmacokinetic studies?

Leverage deuterium labeling to track metabolic pathways via LC-MS/MS. Monitor major metabolites (e.g., N-desmethylprochlorperazine) in plasma and tissue homogenates. Use crossover designs in animal models to compare pharmacokinetic parameters (t½, Cmax) between deuterated and non-deuterated forms .

Q. How can off-target effects of this compound, such as sigma receptor interactions, be systematically evaluated?

Conduct radioligand displacement assays using [³H]-DTG for sigma-1 receptors and [³H]-haloperidol for sigma-2. Compare binding affinities (Ki) with selective antagonists (e.g., BD-1047). Functional assays (calcium flux, ERK phosphorylation) further confirm off-target activity .

Q. Methodological Tables

Table 1: Key Parameters for UPLC Method Validation of this compound

Table 2: In Vitro Anticancer Protocol for this compound

| Parameter | Detail | Reference |

|---|---|---|

| Cell Line | C32 amelanotic melanoma | |

| Assay | MTT viability assay | |

| Concentration Range | 1–100 µM | |

| Key Markers | MITF, Tyrosinase (Western blot) |

Propiedades

IUPAC Name |

2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3/i11D2,12D2,13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKYUJGCLQQFNW-FUEQIQQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.